molecular formula C12H12F3N3O B2918635 [1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine CAS No. 956181-65-0

[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B2918635
CAS No.: 956181-65-0
M. Wt: 271.243
InChI Key: AXLMQUTULSEHDT-UHFFFAOYSA-N
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Description

“[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C12H12F3N3O and a molecular weight of 271.24 . It is also known by its synonyms CC64802CB, CC64802DA, and CC64802ZZ .


Synthesis Analysis

A practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . The synthesis involves a one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9F3N2O2/c1-17-11(19-8-5-3-2-4-6-8)9(7-18)10(16-17)12(13,14)15/h2-7H,1H3 .


Chemical Reactions Analysis

The compound undergoes a series of reactions for functionalization. The 5-position is functionalized by lithiation in flow followed by trapping in batch with a series of electrophiles .

Scientific Research Applications

  • Cytochrome P450 Enzyme Inhibition :

    • Research has shown that compounds with specific structural features, including those related to pyrazole, can act as inhibitors or modulators of cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and can influence drug-drug interactions and the metabolic stability of pharmaceuticals (Khojasteh et al., 2011).
  • Antimicrobial Activity :

    • Compounds containing phenoxy groups have been explored for their antimicrobial properties. For example, parabens, which include phenoxy components, are widely used as preservatives due to their ability to inhibit microbial growth (Haman et al., 2015).
  • Endocrine Disrupting Potential :

    • Phenolic compounds, similar to the phenoxy group in the chemical of interest, have been studied for their potential endocrine-disrupting effects. This includes their impact on reproductive health and development (Ghazipura et al., 2017).
  • Environmental Persistence and Toxicity :

    • Research into the environmental fate and behavior of structurally related compounds, such as those containing halogenated phenols or phenoxy groups, provides insights into potential environmental impacts. This includes their degradation, bioaccumulation, and effects on aquatic organisms (Bedoux et al., 2012).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The compound is a key intermediate for important building blocks relevant to medicinal and agrochemistry . Future research may focus on further functionalization and application of this compound in these fields.

Properties

IUPAC Name

[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,7,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMQUTULSEHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CN)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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